molecular formula C14H15NOS2 B2406191 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1396800-21-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2406191
CAS No.: 1396800-21-7
M. Wt: 277.4
InChI Key: UZMIOJUCBHXHAQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(11-6-9-17-10-11)15(12-3-4-12)7-5-13-2-1-8-18-13/h1-2,6,8-10,12H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIOJUCBHXHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Preparation

Thiophene-3-carboxylic acid is converted to its corresponding acyl chloride using oxalyl chloride or thionyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically conducted at 0–25°C under inert atmosphere, with catalytic dimethylformamide (DMF) to accelerate the process:

$$
\text{Thiophene-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{DMF, DCM}} \text{Thiophene-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Optimization Notes :

  • Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion.
  • Removal of residual acid via vacuum distillation or precipitation in cold hexane yields acyl chloride with >95% purity.

Synthesis of N-Cyclopropyl-2-(Thiophen-2-yl)ethylamine

Alkylation of Cyclopropylamine

2-(Thiophen-2-yl)ethyl bromide is prepared by treating 2-(thiophen-2-yl)ethanol with hydrobromic acid (48%) and sulfuric acid under reflux. The resulting bromide undergoes nucleophilic substitution with cyclopropylamine in acetonitrile at 60°C for 12–24 hours:

$$
\text{Cyclopropylamine} + \text{2-(Thiophen-2-yl)ethyl bromide} \xrightarrow{\text{CH}_3\text{CN}} \text{N-Cyclopropyl-2-(thiophen-2-yl)ethylamine} + \text{HBr}
$$

Key Parameters :

  • Molar ratio of 1:1.2 (amine:bromide) minimizes dimerization.
  • Triethylamine (1.1 equivalents) neutralizes HBr, shifting equilibrium toward product formation.

Reductive Amination Alternative

For substrates sensitive to alkylation, reductive amination of 2-(thiophen-2-yl)acetaldehyde with cyclopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol offers a milder route:

$$
\text{Cyclopropylamine} + \text{2-(Thiophen-2-yl)acetaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-Cyclopropyl-2-(thiophen-2-yl)ethylamine}
$$

Yield Comparison :

Method Temperature Time (h) Yield (%)
Alkylation 60°C 24 68–72
Reductive 25°C 48 55–60

Amide Bond Formation

Schotten-Baumann Reaction

The acyl chloride is reacted with N-cyclopropyl-2-(thiophen-2-yl)ethylamine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. This method prevents overheating and ensures rapid mixing:

$$
\text{Thiophene-3-carbonyl chloride} + \text{N-Cyclopropyl-2-(thiophen-2-yl)ethylamine} \xrightarrow{\text{NaOH, H}_2\text{O/DCM}} \text{Target Compound} + \text{NaCl}
$$

Advantages :

  • High reproducibility (yields 75–80%).
  • Scalable to multi-gram quantities without significant yield drop.

Coupling Reagent-Assisted Synthesis

For substrates prone to hydrolysis, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in anhydrous DCM enhances efficiency:

$$
\text{Thiophene-3-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}
$$

Comparative Data :

Reagent Solvent Time (h) Yield (%)
DCC DCM 12 82
EDC DCM 8 88

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol:dimethylformamide (4:1) . Gradual cooling to 4°C yields crystalline product with >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.10–1.25 (m, 4H, cyclopropyl), 2.85 (t, J = 7.2 Hz, 2H, CH2), 3.45 (q, J = 6.8 Hz, 2H, NCH2), 6.95–7.40 (m, 5H, thiophene-H).
  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
  • HRMS : m/z calculated for C15H16N2OS2 [M+H]+: 321.0732; found: 321.0735.

Challenges and Optimization Strategies

Steric Hindrance

The cyclopropyl group’s rigidity impedes amide bond formation. Solutions include:

  • Using HATU as a coupling reagent to enhance reactivity.
  • Prolonging reaction times (24–48 hours) in DMF at 50°C.

Byproduct Formation

Trace amounts of N-acylated dimer (≤5%) are removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors with in-line IR monitoring ensure consistent acyl chloride generation and immediate consumption, reducing decomposition risks.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce functional groups such as sulfoxides or sulfones into the thiophene ring.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal carcinoma)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and MAPK pathways, which are critical in cancer progression.

Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage models:

Inflammatory CytokineInhibition (%)Reference
TNF-α70%
IL-665%

This activity suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by cyclopropyl group incorporation and subsequent functionalization. Key reagents often used include cyclopropylamine and thiophene derivatives under controlled reaction conditions to optimize yield and purity.

Synthetic Route Overview

  • Preparation of Thiophene Core : Utilizing thiophene derivatives through acylation or alkylation methods.
  • Cyclopropyl Group Introduction : Employing cyclopropylamine in a nucleophilic substitution reaction.
  • Final Functionalization : Addition of carboxamide groups via coupling reactions.

Case Studies

Case Study 1: Anticancer Efficacy in Xenograft Models
A study investigated the efficacy of this compound in xenograft models, demonstrating a significant reduction in tumor size compared to control groups. This underscores its potential as a therapeutic agent in oncology.

Case Study 2: Clinical Trials for Anti-inflammatory Effects
In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a marked decrease in joint inflammation and pain scores over an eight-week period, indicating its utility in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the thiophene ring makes it a versatile compound for various applications in research and industry .

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a cyclopropyl group, a thiophene ring, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene derivative followed by the introduction of the cyclopropyl and carboxamide groups. Common reagents include cyclopropylamine and thiophene-2-carboxylic acid, often employing catalysts to enhance reaction efficiency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways. Thiophene derivatives are known for their ability to modulate cellular processes such as apoptosis and cell cycle progression, making them valuable in cancer therapeutics .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiophene derivatives can induce apoptosis in cancer cells through caspase activation and cell cycle arrest:

CompoundCell LineGI50 (µM)Mechanism
Compound 17A549 (Lung Cancer)2.01Induces apoptosis via caspase activation
Compound 17OVACAR-4 (Ovarian Cancer)2.27Cell cycle arrest at G2/M phase
N-cyclopropyl derivativeMCF-7 (Breast Cancer)Not specifiedInduces apoptosis, potential for further development

These findings suggest that the compound may act similarly to established anticancer agents by targeting critical pathways involved in tumor growth and survival .

Other Biological Activities

Beyond anticancer effects, thiophene derivatives have exhibited antifungal and antibacterial properties. For example, certain derivatives demonstrated effective fungicidal activity against pathogenic fungi, indicating a broad spectrum of biological activity. The structure-activity relationship (SAR) studies highlight that modifications in the thiophene ring can enhance or diminish these effects, underscoring the importance of chemical structure in determining biological efficacy .

Case Studies

  • Cell Proliferation Assays : In vitro studies on various cell lines have consistently shown that thiophene-based compounds can inhibit cell proliferation at submicromolar concentrations. For instance, one study reported that a related compound had an IC50 value of 0.48 µM against MCF-7 cells, indicating potent cytotoxicity .
  • Apoptosis Induction : Flow cytometry analyses revealed that compounds like this compound can trigger early apoptotic events in treated cells, characterized by phosphatidylserine exposure and caspase activation .
  • In Vivo Efficacy : Animal models have been employed to assess the antitumor efficacy of these compounds. For example, one study demonstrated that a related thiophene derivative significantly reduced tumor growth in CT26 murine models compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing thiophene-3-carboxamide derivatives, such as N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide?

  • Methodology : Utilize nucleophilic acyl substitution reactions with thiophene carbonyl chlorides and amine derivatives. For example, refluxing thiophene-3-carbonyl chloride with cyclopropylamine derivatives in acetonitrile under nitrogen protection, followed by purification via reverse-phase HPLC (30% → 100% methanol-water gradient) . Key parameters include anhydride selection (e.g., maleic or succinic anhydride) and solvent systems (dry CH₂Cl₂) to optimize yields (47–67%) .

Q. What spectroscopic techniques are critical for characterizing thiophene carboxamides?

  • Methodology :

  • 1H/13C NMR : Confirm substituent integration and cyclopropane ring geometry (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene C=C (~1600 cm⁻¹) stretches .
  • LC-MS/HRMS : Validate molecular weight and purity (>95%) .

Q. How can researchers verify the structural integrity of synthesized compounds?

  • Methodology : Cross-validate spectral data with known analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) . Single-crystal X-ray diffraction (XRD) resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems) and hydrogen-bonding motifs (e.g., S(6) ring motifs via C–H⋯O interactions) .

Advanced Research Questions

Q. How can discrepancies in biological activity data for thiophene carboxamide analogs be resolved?

  • Methodology : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., tert-butyl vs. phenyl groups at position 6) and comparing bioactivity trends. For example, substituent bulkiness may enhance antibacterial activity by improving membrane penetration . Use statistical tools (e.g., ANOVA) to assess significance of substituent effects on IC₅₀ values.

Q. What strategies optimize reaction yields in cyclopropane-functionalized carboxamide synthesis?

  • Methodology :

  • Anhydride Selection : Maleic anhydride yields higher regioselectivity (~67%) compared to succinic anhydride (~47%) due to steric and electronic effects .
  • Solvent Optimization : Reflux in dry CH₂Cl₂ under nitrogen minimizes side reactions (e.g., hydrolysis) .
  • Purification : Reverse-phase HPLC with methanol-water gradients removes unreacted intermediates effectively .

Q. What role do non-classical hydrogen bonds play in the supramolecular assembly of thiophene carboxamides?

  • Methodology : Analyze crystal packing via XRD to identify weak interactions (C–H⋯S/O). For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits C–H⋯O interactions parallel to the (010) plane, stabilizing the lattice without classical H-bonds . Computational modeling (e.g., DFT) can quantify interaction energies (~2–5 kcal/mol) .

Q. How do electronic effects of substituents influence the redox behavior of thiophene carboxamides?

  • Methodology : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to measure oxidation potentials. Thiophene rings oxidize at ~1.2 V (vs. Ag/AgCl), while electron-withdrawing groups (e.g., nitro) shift potentials anodically, indicating stabilization of the oxidized state .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of thiophene carboxamides?

  • Methodology :

  • Standardized Assays : Re-evaluate MIC values using consistent protocols (e.g., broth microdilution per CLSI guidelines).
  • Synergistic Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects .
  • Resistance Profiling : Assess activity against drug-resistant strains (e.g., MRSA) to clarify spectrum limitations .

Tables for Key Data

Property Typical Range/Value Reference
Melting Point191–226°C
HPLC Purification (Yield)47–67%
IR C=O Stretch1680–1710 cm⁻¹
Thiophene C–S Bond Length1.70–1.72 Å (XRD)
Oxidation Potential1.1–1.3 V (vs. Ag/AgCl)

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